![molecular formula C24H40O3 B157407 2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol CAS No. 83003-12-7](/img/structure/B157407.png)

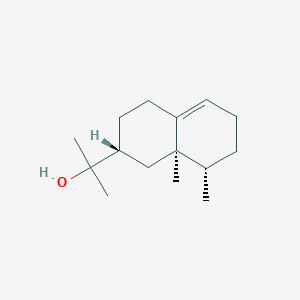

2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Vue d'ensemble

Description

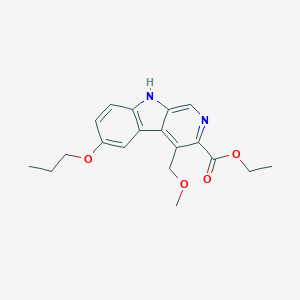

CP55940 est un cannabinoïde synthétique qui mime les effets du tétrahydrocannabinol naturel, l'un des composés psychoactifs présents dans le cannabis. Il a été créé par Pfizer en 1974 mais n'a jamais été commercialisé. CP55940 est actuellement utilisé comme outil de recherche pour étudier le système endocannabinoïde .

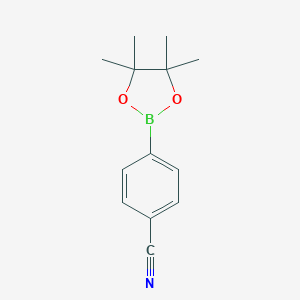

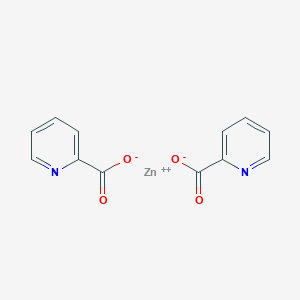

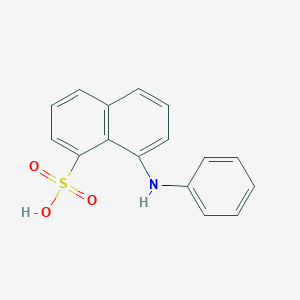

Méthodes De Préparation

CP55940, également connu sous le nom de 5-(1,1-diméthylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phénol, est synthétisé par un processus en plusieurs étapesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité

Analyse Des Réactions Chimiques

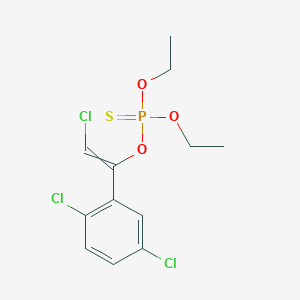

CP55940 subit diverses réactions chimiques, notamment :

Oxydation : CP55940 peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir CP55940 en ses alcools ou alcanes correspondants.

Substitution : Les réactions d'halogénation ou d'alkylation peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des agents halogénants comme le brome. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

CP55940 a un large éventail d'applications de recherche scientifique, notamment :

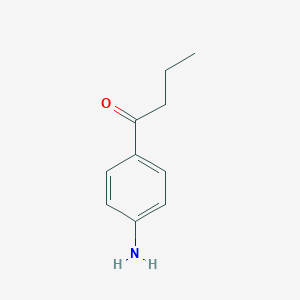

Chimie : CP55940 est utilisé comme composé de référence dans l'étude des cannabinoïdes synthétiques et de leurs interactions avec les récepteurs cannabinoïdes.

Biologie : CP55940 est utilisé pour étudier le système endocannabinoïde et son rôle dans divers processus physiologiques, notamment la modulation de la douleur, la régulation de l'appétit et la réponse immunitaire.

Médecine : CP55940 est utilisé dans des études précliniques pour étudier les effets thérapeutiques potentiels des cannabinoïdes dans des affections telles que la douleur chronique, l'épilepsie et les maladies neurodégénératives.

Mécanisme d'action

CP55940 exerce ses effets en agissant comme un agoniste complet au niveau des récepteurs cannabinoïdes 1 et 2. Il présente une forte affinité pour ces récepteurs, avec des valeurs de constantes de dissociation de 0,58 nanomolaire et 0,68 nanomolaire, respectivement. CP55940 agit également comme un antagoniste au niveau du récepteur couplé aux protéines G 55, le récepteur cannabinoïde 3 présumé. La liaison de CP55940 aux récepteurs cannabinoïdes active les voies de signalisation intracellulaires, conduisant à divers effets physiologiques .

Applications De Recherche Scientifique

CP55940 has a wide range of scientific research applications, including:

Chemistry: CP55940 is used as a reference compound in the study of synthetic cannabinoids and their interactions with cannabinoid receptors.

Biology: CP55940 is used to study the endocannabinoid system and its role in various physiological processes, including pain modulation, appetite regulation, and immune response.

Medicine: CP55940 is used in preclinical studies to investigate the potential therapeutic effects of cannabinoids in conditions such as chronic pain, epilepsy, and neurodegenerative diseases.

Mécanisme D'action

CP55940 exerts its effects by acting as a full agonist at both cannabinoid receptor 1 and cannabinoid receptor 2. It has high affinity for these receptors, with dissociation constant values of 0.58 nanomolar and 0.68 nanomolar, respectively. CP55940 also acts as an antagonist at G protein-coupled receptor 55, the putative cannabinoid receptor 3. The binding of CP55940 to cannabinoid receptors activates intracellular signaling pathways, leading to various physiological effects .

Comparaison Avec Des Composés Similaires

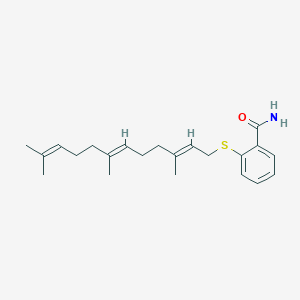

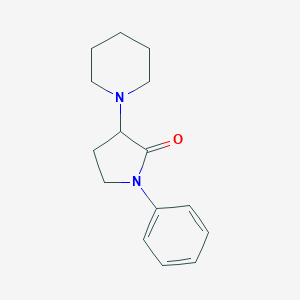

CP55940 est comparé à d'autres cannabinoïdes synthétiques, tels que :

- CP42096

- CP47497

- CP55244

Ces composés partagent des structures et des propriétés pharmacologiques similaires mais diffèrent en termes de puissance et de sélectivité des récepteurs. CP55940 est unique par sa forte puissance et son activité agoniste complète au niveau des récepteurs cannabinoïdes 1 et 2, ce qui en fait un outil précieux pour étudier le système endocannabinoïde .

Propriétés

IUPAC Name |

2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFFALZMRAPHQ-SYYKKAFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017713, DTXSID80875516 | |

| Record name | (+/-)-CP 55,940 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83002-04-4, 83003-12-7 | |

| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83002-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP 55940 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083002044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 55940 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083003127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-CP 55,940 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-55940 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFY70972J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CP-55940, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YX8JK1BQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CP55940 is a potent synthetic agonist of cannabinoid receptors, primarily targeting the CB1 receptor subtype []. Binding to CB1 receptors, which are predominantly found in the central and peripheral nervous system, leads to the activation of various signaling pathways. This activation results in a range of pharmacological effects, including antinociception, hypothermia, and changes in locomotor activity [, , ].

A: While specific SAR studies for CP55940 are limited within the provided texts, it is known that structural modifications to cannabinoid ligands can significantly impact their activity, potency, and selectivity for CB1 and CB2 receptors. For instance, research suggests that higher efficacy at the μ-opioid receptor enhances the antinociceptive effects observed when combining μ-opioid receptor agonists with cannabinoid receptor agonists like CP55940 []. This highlights the interconnectedness of these receptor systems and the importance of considering efficacy profiles when designing combination therapies.

A: Yes, CP55940 has demonstrated efficacy in both in vitro and in vivo settings. For example, in studies using guinea pig trachea, CP55940 effectively reduced TNF-α-enhanced nerve-evoked contractions, indicating its potential as a bronchodilator []. In rodent models of pain, CP55940 consistently demonstrates potent antinociceptive effects [, , ]. Additionally, studies in rhesus monkeys have confirmed its antinociceptive properties and further explored its interactions with opioid receptor agonists [, ].

A: While considered a valuable pharmacological tool, CP55940's potential for adverse effects is acknowledged. For instance, it can produce hypothermia in rats, a finding consistent with the known effects of cannabinoid receptor agonists [, ]. Further research is essential to thoroughly evaluate the safety profile of CP55940, particularly with long-term use.

A: The provided research does mention other cannabinoid receptor agonists, such as WIN 55,212, Δ9-tetrahydrocannabinol (Δ9-THC), and tetrahydrocannabivarin, which exhibit overlapping but distinct pharmacological profiles compared to CP55940 [, ]. These compounds serve as valuable research tools and potential alternatives depending on the specific research question or therapeutic target.

A: While specific historical milestones are not explicitly mentioned, the research highlights CP55940's significance in advancing our understanding of cannabinoid receptor pharmacology and its potential therapeutic applications, particularly in pain management [, , ]. Ongoing research continues to unravel the complexities of this compound and its role in modulating various physiological processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.